3,4-Dimethylbenzylamine hydrochloride
Overview
Description
3,4-Dimethylbenzylamine hydrochloride is an organic compound with the chemical formula C9H13N·HCl. It is a white crystalline solid that is soluble in water, ethanol, and ether . This compound is used as an intermediate in organic synthesis, particularly in the preparation of benzyl-containing organic compounds .
Preparation Methods
3,4-Dimethylbenzylamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethylbenzyl chloride with ammonia or an amine under suitable conditions . The reaction typically takes place in a solvent such as ethanol or dichloromethane. Industrial production methods often involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,4-Dimethylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes under appropriate conditions.
Reduction: It can be reduced to form the corresponding amine or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dimethylbenzylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
3,4-Dimethylbenzylamine hydrochloride can be compared with other similar compounds such as:
N,N-Dimethylbenzylamine: This compound has a similar structure but lacks the hydrochloride group.
3,4-Dimethylphenylmethanamine: This compound is structurally similar but has different functional groups, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical properties and applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWTYZPFKHGCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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